molecular formula C28H23NO4 B557940 Fmoc-3-(1-naphthyl)-L-alanine CAS No. 96402-49-2

Fmoc-3-(1-naphthyl)-L-alanine

Cat. No. B557940
CAS RN: 96402-49-2
M. Wt: 437.5 g/mol
InChI Key: ORWNVJDLEMVDLV-SANMLTNESA-N
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Description

“Fmoc-3-(1-naphthyl)-L-alanine” is an amino acid derivative used in chemical synthesis and peptide chemistry . It is also known as “N-Fmoc-3-(1-naphthyl)-L-alanine” and is available from various chemical suppliers .


Molecular Structure Analysis

“Fmoc-3-(1-naphthyl)-L-alanine” has a molecular formula of C28H23NO4 . The exact structure can be found in databases like PubChem .


Physical And Chemical Properties Analysis

“Fmoc-3-(1-naphthyl)-L-alanine” has a molecular weight of 437.5 g/mol . Other physical and chemical properties such as melting point, boiling point, and density are not detailed in the search results.

Scientific Research Applications

  • Synthesis of Glycoconjugates : Fmoc-3-(1-naphthyl)-L-alanine is used in the synthesis of glycoconjugates, which mimic naturally occurring carbohydrate ligands for glycobiological applications (Katajisto et al., 2002).

  • Study of Solvatochromic Properties : The compound has been studied for its solvatochromic properties and dipole moments, providing insights into solvent-solute interactions (Lalithamba et al., 2014).

  • Enantioselective Separation and Detection : It's used in the enantioselective separation and determination of secondary amino acids, particularly useful in detecting trace level enantiomeric impurities (Żukowski et al., 1992).

  • Self-Assembly in Peptide Hydrogels : The bulky hydrophobic aromatic unit of Fmoc-3-(1-naphthyl)-L-alanine influences the self-assembly of peptide hydrogels, with potential applications in tissue engineering and regenerative medicine (Castelletto et al., 2011).

  • Solid-phase Peptide Synthesis : It plays a role in the solid-phase synthesis of peptides, where its deprotection and impact on secondary structure can be studied (Larsen et al., 1993).

  • Formation of Nanostructures in Water : Research on its derivatives shows the ability to form nanostructures in water, which is crucial for developing self-assembling peptides as biomaterials (Eckes et al., 2014).

  • Synthesis of Fmoc-Protected Amino Acids : It's used in the direct synthesis of Fmoc-protected amino acids, which are vital for automated solid-phase peptide synthesis (Deboves et al., 2001).

  • Antimicrobial and Anticancer Agents : Its derivatives, in the form of tripeptides, show potential as antimicrobial and anticancer agents, opening new avenues in medical research (Nahhas et al., 2018).

  • Incorporation into Genetic Code of E. coli : An unnatural amino acid, similar to Fmoc-3-(1-naphthyl)-L-alanine, has been incorporated into proteins in Escherichia coli, expanding the potential for protein engineering (Wang et al., 2002).

  • Improved N-Terminal Modifications for Hydrogelators : Its structural analogues are being studied to identify improved N-terminal modifications for supramolecular hydrogelators, crucial for biocompatible material development (Abraham et al., 2019).

Safety And Hazards

When handling “Fmoc-3-(1-naphthyl)-L-alanine”, it is recommended to avoid breathing mist, gas or vapours, and avoid contact with skin and eyes. Use personal protective equipment and ensure adequate ventilation .

properties

IUPAC Name

(2S)-2-(9H-fluoren-9-ylmethoxycarbonylamino)-3-naphthalen-1-ylpropanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C28H23NO4/c30-27(31)26(16-19-10-7-9-18-8-1-2-11-20(18)19)29-28(32)33-17-25-23-14-5-3-12-21(23)22-13-4-6-15-24(22)25/h1-15,25-26H,16-17H2,(H,29,32)(H,30,31)/t26-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ORWNVJDLEMVDLV-SANMLTNESA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C=CC=C2CC(C(=O)O)NC(=O)OCC3C4=CC=CC=C4C5=CC=CC=C35
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C2C(=C1)C=CC=C2C[C@@H](C(=O)O)NC(=O)OCC3C4=CC=CC=C4C5=CC=CC=C35
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C28H23NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70370323
Record name Fmoc-3-(1-naphthyl)-L-alanine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70370323
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

437.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Fmoc-3-(1-naphthyl)-L-alanine

CAS RN

96402-49-2
Record name (αS)-α-[[(9H-Fluoren-9-ylmethoxy)carbonyl]amino]-1-naphthalenepropanoic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=96402-49-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Fmoc-3-(1-naphthyl)-L-alanine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70370323
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Fmoc-L-1-Naphthylalanine
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
5
Citations
Y Dai, JE Wynn, AN Peralta, C Sherpa… - Journal of medicinal …, 2018 - ACS Publications
We synthesized and screened a unique 46 656-member library composed of unnatural amino acids that revealed several hits against RRE IIB RNA. Among the hit peptides identified, …
Number of citations: 19 pubs.acs.org
D Meyer, C Mutschler, I Robertson… - Journal of Peptide …, 2013 - Wiley Online Library
Stable peptides have been explored as epitope mimics for protein–protein and protein–nucleic acid interactions; however, presentation of a regular structure is critical. Aromatic …
Number of citations: 9 onlinelibrary.wiley.com
MD Childs, A Chandrabalan, D Hodgson… - ACS Pharmacology & …, 2023 - ACS Publications
The highest affinity ghrelin-based analogue for fluorine-18 positron emission tomography, [Inp 1 ,Dpr 3 (6-FN),1Nal 4 ,Thr 8 ]ghrelin(1–8) amide (1), has remarkable subnanomolar …
Number of citations: 0 pubs.acs.org
J Beutel - 2023 - opus4.kobv.de
Bind&Bite‐ligation: Site‐selective protein ligation is a valuable tool in a variety of application such as pull‐downs, controlled surface‐immobilization and highly targeted affinity or …
Number of citations: 0 opus4.kobv.de
JÅ Aune - 2009 - munin.uit.no
CXCR4 er en kjemokinreseptor som er involvert i en rekke biologiske prosesser i kroppen, blant annet angiogenese, neurogenese og dannelse av blodceller i embryostadiet. I voksne …
Number of citations: 0 munin.uit.no

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